![molecular formula C11H9BrN2O3 B6343924 7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester CAS No. 1029773-20-3](/img/structure/B6343924.png)

7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

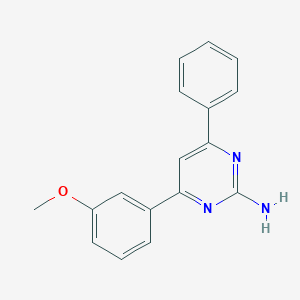

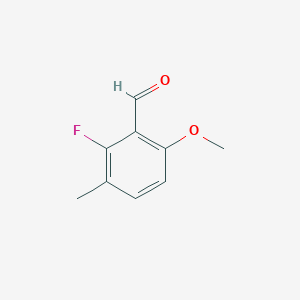

The compound “7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester” is a derivative of the 1,5-naphthyridine family . The IUPAC name of this compound is ethyl 7-bromo-4-oxo-1H-1,5-naphthyridine-2-carboxylate .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including the compound , involves several strategies. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . Specifically, 1,5-Naphthyridine-3-carboxylates were hydrolyzed to prepare the corresponding 1,5-naphthyridine-3-carboxylic acid derivatives .Molecular Structure Analysis

The molecular formula of this compound is C11H9BrN2O3 . It belongs to the class of organic compounds known as naphthyridines, which are compounds containing a naphthyridine moiety, which is a two ring system made up of two pyridine rings .Chemical Reactions Analysis

1,5-Naphthyridines, including the compound , exhibit significant reactivity. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .Physical And Chemical Properties Analysis

The molecular weight of the compound is 297.10 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Scientific Research Applications

Medicinal Chemistry

1,5-Naphthyridine derivatives, including MFCD10574854, have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .

Antiproliferative Activity

These compounds have shown antiproliferative activity, which means they can inhibit cell growth. This property is particularly useful in the development of anticancer drugs .

Antibacterial Activity

1,5-Naphthyridines have demonstrated antibacterial properties, making them potential candidates for the development of new antibiotics .

Antiparasitic Activity

These compounds have also shown antiparasitic activity, suggesting they could be used in the treatment of parasitic infections .

Antiviral Activity

1,5-Naphthyridines, including MFCD10574854, could potentially be used in the development of antiviral drugs due to their antiviral properties .

Anti-inflammatory Activity

These compounds have demonstrated anti-inflammatory activity, which could be useful in the treatment of various inflammatory diseases .

Antioxidant Activity

1,5-Naphthyridines have shown antioxidant properties, suggesting they could be used to combat oxidative stress in the body .

Cardiovascular, CNS and Hormonal Diseases

These compounds find application in the cardiovascular, central nervous system and hormonal diseases .

properties

IUPAC Name |

ethyl 7-bromo-4-oxo-1H-1,5-naphthyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-4-9(15)10-7(14-8)3-6(12)5-13-10/h3-5H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTDOCGGQWQTLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(N1)C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)

![4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6343855.png)

![4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine](/img/structure/B6343875.png)

![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)

![4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343917.png)

amine](/img/structure/B6343933.png)

![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)